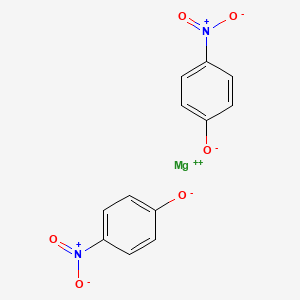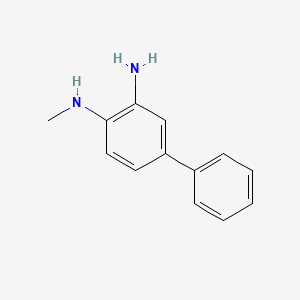
Phenol, p-nitro-, magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, p-nitro-, magnesium salt is a chemical compound derived from phenol, where a nitro group is attached to the para position of the benzene ring, and magnesium forms a salt with the phenolic hydroxyl group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenol, p-nitro-, magnesium salt can be synthesized through several methods. One common approach involves the nitration of phenol to produce p-nitrophenol, followed by the reaction with magnesium salts to form the desired compound. The nitration process typically uses concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to ensure the selective formation of the para-nitro derivative .
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale nitration reactors where phenol is treated with nitric acid. The resulting p-nitrophenol is then neutralized with magnesium hydroxide or magnesium carbonate to form the magnesium salt. This process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Phenol, p-nitro-, magnesium salt undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), concentrated nitric acid, and sulfuric acid.
Major Products Formed:
Reduction: p-Aminophenol.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Aplicaciones Científicas De Investigación
Phenol, p-nitro-, magnesium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various aromatic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenol, p-nitro-, magnesium salt involves its interaction with biological molecules and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Phenol, p-nitro-, magnesium salt can be compared with other similar compounds, such as:
p-Nitrophenol: Lacks the magnesium salt component but shares similar chemical properties.
Magnesium phenoxide: Similar in having magnesium but lacks the nitro group.
p-Aminophenol: A reduction product of p-nitrophenol with different chemical properties and applications.
Propiedades
Número CAS |
64047-81-0 |
|---|---|
Fórmula molecular |
C12H8MgN2O6 |
Peso molecular |
300.51 g/mol |
Nombre IUPAC |
magnesium;4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Mg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
Clave InChI |
RMTLGSJOIWKFEM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mg+2] |
Números CAS relacionados |
100-02-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)






![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
